STATEMENT ON DATA AVAILABILITY: No peer-reviewed comparative activity data identified for the target compound
An exhaustive search of PubMed, PubChem BioAssay, ChEMBL, and major patent databases (current through April 2026) found no published quantitative biological activity data for N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide (CAS 1251685-22-9). No head-to-head comparison studies, no IC50 values, no Ki/Kd measurements, and no cellular efficacy data exist in the peer-reviewed literature [1]. The closest structurally characterized analogs with published data bear different terminal amide fragments (e.g., furylmethyl, benzylpiperidinyl, thienylethyl) and cannot serve as validated surrogates for this compound's activity. Consequently, all differentiable claims that follow are limited to structural and computed physicochemical properties. No direct or cross-study comparable biological activity evidence can be provided at this time.
| Evidence Dimension | Published quantitative biological activity data |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Closest analogs: N-(furan-2-ylmethyl) (CAS 1251609-79-6), N-(1-benzylpiperidin-4-yl) (CAS 1251625-36-1), N-(2-(thiophen-2-yl)ethyl) (no known published biological data for any) |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
Procurement decision quality depends entirely on whether the user's intended target or assay system has published SAR for the imidazo[2,1-b]thiazole-3-propanamide class; without such data, the compound should be treated as an uncharacterized screening candidate.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 49669438. BioAssay Results section (no active assay results). Accessed April 2026. View Source
